2-METHOXY-4-[(1E)-1-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]PHENOL
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Overview
Description
2-METHOXY-4-[(1E)-1-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]PHENOL is a complex organic compound with a molecular formula of C20H26N2O2 This compound is characterized by the presence of a methoxy group, a phenol group, and a piperazine ring substituted with a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-[(1E)-1-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]PHENOL typically involves multiple steps. One common route starts with the preparation of the intermediate 4-[(4-METHYLPHENYL)METHYL]PIPERAZINE, which is then reacted with 2-METHOXY-4-FORMYLPHENOL under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-[(1E)-1-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenol derivatives.
Substitution: The methoxy and phenol groups can participate in substitution reactions, where nucleophiles or electrophiles replace these groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones or other reduced phenol derivatives.
Scientific Research Applications
2-METHOXY-4-[(1E)-1-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-METHOXY-4-[(1E)-1-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-METHYLPHENOL: Similar in structure but lacks the piperazine ring and methylphenyl group.
4-METHOXY-2-METHYL-PHENOL: Another related compound with a different substitution pattern on the phenol ring.
2-METHOXY-4-[(4-METHOXYPHENYL)IMINO]METHYLPHENOL: Contains a similar imino group but with different substituents.
Uniqueness
2-METHOXY-4-[(1E)-1-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]PHENOL is unique due to its combination of a methoxy group, phenol group, and a piperazine ring with a methylphenyl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-methoxy-4-[(E)-C-methyl-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]carbonimidoyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-4-6-18(7-5-16)15-23-10-12-24(13-11-23)22-17(2)19-8-9-20(25)21(14-19)26-3/h4-9,14,25H,10-13,15H2,1-3H3/b22-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZUUEALDYTAHJ-OQKWZONESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=C(C)C3=CC(=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C(\C)/C3=CC(=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203194 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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